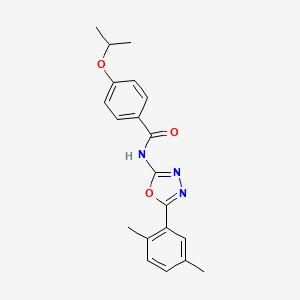
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the oxadiazole derivative with 4-isopropoxybenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects.
相似化合物的比较
Similar Compounds
- N-(5-(2,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- N-(5-(2,5-dimethylphenyl)-1,3,4-triazol-2-yl)-4-isopropoxybenzamide
Uniqueness
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds with thiadiazole or triazole rings.
生物活性
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Formula : C23H24N3O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 891125-44-3
The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the isopropoxy and dimethylphenyl groups enhances its lipophilicity and potentially its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymes : Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : The oxadiazole derivatives have been associated with neuroprotective properties, potentially through modulation of oxidative stress and inflammation pathways .
In Vitro Studies
-
Cholinesterase Inhibition :
- The compound was evaluated for AChE and BChE inhibition using standard colorimetric methods. Initial results indicated moderate to high inhibitory activity.
- IC50 Values : Compounds with similar structures have demonstrated varying degrees of inhibition, with some reaching IC50 values as low as 0.052 μM for AChE .
- Neuroprotective Assays :
In Vivo Studies
Case studies involving animal models have demonstrated the following:
- Cognitive Improvement : In scopolamine-induced memory impairment models, treatment with the compound resulted in significant improvements in memory performance in behavioral tests like the Y-maze and Morris water maze .
- Histopathological Analysis : Examination of brain tissue from treated animals showed preserved neuronal morphology and density compared to untreated controls .
Summary of Research Findings
属性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)25-16-9-7-15(8-10-16)18(24)21-20-23-22-19(26-20)17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHCINJRQQRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














